Dopamine, gly-pro-amide-

Hemorrhagic shock Blood pressure Duration of action

Dopamine, gly-pro-amide- (also designated Gly-Pro-dopamide, dopamide-glycyl-proline, or glycyl-prolyl-dopamide) is a synthetic dopamine–dipeptide conjugate comprising the catecholamine dopamine covalently linked to a glycyl-L-proline amide (Gly-Pro-NH₂) moiety. It was developed as a prodrug designed for enzymatic cleavage by dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5) to release active dopamine in vivo.

Molecular Formula C15H19N3O5
Molecular Weight 321.33 g/mol
CAS No. 117992-61-7
Cat. No. B039576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine, gly-pro-amide-
CAS117992-61-7
Synonymsdopamide-glycyl-proline
dopamine, Gly-Pro-amide-
glycyl-prolyl-dopamide
Molecular FormulaC15H19N3O5
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN
InChIInChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1
InChIKeyCWVQYILEMLNGAH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine, Gly-Pro-Amide- (CAS 117992-61-7): Identity, Comparator Landscape, and Procurement-Relevant Baseline


Dopamine, gly-pro-amide- (also designated Gly-Pro-dopamide, dopamide-glycyl-proline, or glycyl-prolyl-dopamide) is a synthetic dopamine–dipeptide conjugate comprising the catecholamine dopamine covalently linked to a glycyl-L-proline amide (Gly-Pro-NH₂) moiety [1]. It was developed as a prodrug designed for enzymatic cleavage by dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5) to release active dopamine in vivo [2]. The compound belongs to a small family of dopamine-dipeptide conjugates that also includes Lys-Pro-dopamide (CAS 117992-60-6) and Z-Lys-Pro-dopamide (CAS 117992-59-3), all of which were investigated for protective activity against hemorrhagic shock [2]. Its molecular formula is C₁₅H₁₉N₃O₅ with a molecular weight of 321.33 g/mol .

Why Dopamine, Gly-Pro-Amide- Cannot Be Interchanged with Unmodified Dopamine or Other Dipeptide-Dopamine Conjugates


Although dopamine, gly-pro-amide- shares the catecholamine pharmacophore with free dopamine and the dipeptide carrier concept with Lys-Pro-dopamide and Z-Lys-Pro-dopamide, these analogs are not functionally interchangeable. The Gly-Pro-dopamide conjugate exhibits an approximately fourfold prolongation of blood pressure effect relative to unmodified dopamine, a property not recapitulated by Lys-Pro-dopamide or Z-Lys-Pro-dopamide, which remain nearly equieffective to dopamine in both potency and duration of pressor activity [1]. Furthermore, the glycyl-proline amide motif imparts a distinct DPP IV recognition sequence (Xaa-Pro↓) that governs the rate and anatomical site of bioactivation, a cleavage specificity that differs fundamentally from the Lys-Pro and Z-Lys-Pro sequences [1]. These pharmacodynamic and pharmacokinetic divergences mean that substitution with a generic dopamine preparation or a different dipeptide conjugate will not reproduce the specific sustained-pressor, reduced-peak-potency profile of Gly-Pro-dopamide [1].

Dopamine, Gly-Pro-Amide- (117992-61-7): Head-to-Head Quantitative Differentiation Evidence vs. Comparators


Approximately 4-Fold Prolongation of Pressor Effect Duration Relative to Unmodified Dopamine

In the rat hemorrhagic shock model, Gly-Pro-dopamide demonstrated a markedly extended duration of blood pressure elevation compared to equi-effective doses of dopamine. While exhibiting lower peak pressor potency at alpha-adrenoceptors, Gly-Pro-dopamide's effect on blood pressure persisted approximately four times longer than that of unmodified dopamine [1]. In contrast, the two other dipeptide conjugates—Lys-Pro-dopamide and Z-Lys-Pro-dopamide—were nearly equieffective to dopamine in both potency and duration, showing no comparable prolongation [1].

Hemorrhagic shock Blood pressure Duration of action Alpha-adrenoceptor

Reduced Peak Alpha-Adrenoceptor Pressor Potency vs. Dopamine, Lys-Pro-Dopamide, and Z-Lys-Pro-Dopamide

Gly-Pro-dopamide was explicitly reported to be less potent than dopamine in eliciting the blood pressure increase mediated by alpha-adrenoceptor excitation [1]. This contrasts with Lys-Pro-dopamide and Z-Lys-Pro-dopamide, both of which were nearly equieffective to dopamine in alpha-receptor-mediated pressor activity [1]. The reduced peak pressor potency of Gly-Pro-dopamide, when combined with its extended duration of action, yields a flatter and more sustained hemodynamic response curve that may reduce the risk of acute hypertensive overshoot associated with unmodified dopamine bolus or infusion.

Pressor response Alpha-adrenoceptor Vasoconstriction Adverse effect margin

Equieffective Protection Against Hemorrhagic Shock: Survival Equivalence to Dopamine But with Distinct Pharmacodynamic Signature

All three dopamine-dipeptide compounds—Gly-Pro-dopamide, Lys-Pro-dopamide, and Z-Lys-Pro-dopamide—increased survival times of rats subjected to hemorrhagic shock significantly and in nearly the same manner as dopamine itself [1]. The MeSH entry for dopamine, Gly-Pro-amide- states the compound 'is equieffective to dopamine as to its protective activity against hemorrhagic shock' [2]. Importantly, Gly-Pro-dopamide achieves this protective efficacy with a distinct pharmacodynamic profile (lower peak pressor potency, longer duration), meaning equivalent survival benefit is delivered through a differentiated hemodynamic mechanism compared to dopamine or the other dipeptide conjugates.

Hemorrhagic shock Survival time Protective efficacy Dipeptide prodrug

Dipeptidyl Peptidase IV (DPP IV)-Mediated Bioactivation: A Mechanism Differentiating Gly-Pro-Dopamide from Free Dopamine

Gly-Pro-dopamide was rationally designed as a prodrug substrate for dipeptidyl peptidase IV (DPP IV, EC 3.4.14.5), an exopeptidase that preferentially cleaves N-terminal dipeptides when the penultimate residue is proline (Xaa-Pro↓) [1]. The Gly-Pro-motif at the N-terminus of the conjugate is specifically recognized and cleaved by DPP IV, releasing active dopamine in a controlled, enzyme-dependent manner [1]. This activation mechanism fundamentally distinguishes Gly-Pro-dopamide from free dopamine (which requires no enzymatic activation) and from ester-based dopamine prodrugs (which rely on non-specific esterases). The DPP IV cleavage rate and tissue distribution of this enzyme may govern the compound's sustained duration of action and reduced peak pressor potency observed in vivo [1]. No direct comparative DPP IV cleavage kinetic data (k_cat, K_m, t₁/₂) for Gly-Pro-dopamide versus the Lys-Pro or Z-Lys-Pro analogs were identified in the available literature.

Prodrug activation DPP IV Enzymatic cleavage Bioavailability

Dopaminergic Receptor-Mediated Vasodilation in Isolated Perfused Rat Kidney: Shared Property with Structural Differentiation Context

In isolated perfused rat kidneys pretreated with the alpha-adrenoceptor antagonist phenoxybenzamine, Gly-Pro-dopamide relaxed blood vessels, demonstrating vasodilation mediated via dopaminergic receptors [1]. This dopaminergic vasodilatory activity is a property shared with Lys-Pro-dopamide and Z-Lys-Pro-dopamide [1]. However, when interpreted alongside the compound's unique extended pressor duration and reduced alpha-receptor potency, this vasodilatory activity suggests a functional uncoupling of dopaminergic vasodilation from alpha-adrenergic vasoconstriction—a profile potentially advantageous in shock states where preservation of renal perfusion is desired without excessive systemic vasoconstriction. Quantitative vasodilation potency data (EC₅₀) for direct comparison across the three dipeptide conjugates were not reported in the available literature.

Vasodilation Dopamine receptor Renal perfusion Phenoxybenzamine

Molecular Weight and Physicochemical Differentiation from Longer-Chain Dipeptide Conjugates

Gly-Pro-dopamide (C₁₅H₁₉N₃O₅, MW = 321.33 g/mol) is structurally more compact than its dipeptide conjugate counterparts: Lys-Pro-dopamide (C₁₉H₂₈N₄O₅, MW = 392.45 g/mol) and Z-Lys-Pro-dopamide (C₂₇H₃₄N₄O₇, MW = 526.58 g/mol) . The smaller molecular size and the absence of the lysine side-chain or benzyloxycarbonyl protecting group may influence membrane permeability, distribution volume, and DPP IV active-site accommodation. While direct comparative permeability or distribution data are not available, the Gly-Pro conjugate's lower molecular weight (321 vs. 392–527 g/mol) and reduced lipophilicity (absence of the Z-group) are physicochemical differentiators that may guide selection when formulation constraints, solubility requirements, or tissue penetration are key experimental variables.

Molecular weight Physicochemical properties Structural analog Formulation

Dopamine, Gly-Pro-Amide- (117992-61-7): Data-Backed Research and Industrial Application Scenarios


Experimental Hemorrhagic Shock Models Requiring Sustained Hemodynamic Support with Reduced Peak Pressor Liability

Gly-Pro-dopamide's ~4-fold longer blood pressure effect relative to dopamine, combined with its reduced alpha-adrenoceptor pressor potency, makes it the candidate of choice for rat hemorrhagic shock protocols where prolonged, stable circulatory support is needed without the acute hypertensive spikes associated with unmodified dopamine infusion [1]. Lys-Pro-dopamide and Z-Lys-Pro-dopamide, which are nearly equieffective to dopamine in both potency and duration, cannot replicate this sustained, lower-peak pharmacodynamic profile [1].

Dipeptidyl Peptidase IV (DPP IV)-Dependent Dopamine Prodrug Research and Enzymatic Activation Studies

As a prodrug specifically designed for cleavage by DPP IV at the Gly-Pro bond [1], Gly-Pro-dopamide serves as a reference substrate for investigating DPP IV-mediated bioactivation of neurotransmitter prodrugs. The Gly-Pro motif represents the canonical DPP IV recognition sequence, enabling researchers to compare activation kinetics against other Xaa-Pro conjugates or to study tissue-specific dopamine release patterns governed by DPP IV expression [1].

Dopaminergic Renal Vasodilation Studies in Isolated Perfused Organ Preparations

Gly-Pro-dopamide's demonstrated ability to relax blood vessels in isolated perfused rat kidneys via dopaminergic receptors, in the presence of alpha-blockade with phenoxybenzamine [1], supports its use in renal hemodynamic research. When combined with its reduced alpha-constrictor potency, this compound allows investigators to isolate and study dopaminergic vasodilatory mechanisms with less confounding alpha-adrenergic vasoconstriction compared to unmodified dopamine.

Structure–Activity Relationship (SAR) Studies of Dipeptide-Dopamine Conjugates for Circulatory Shock Indications

Gly-Pro-dopamide occupies a distinct position within the dopamine-dipeptide conjugate series. Comparative SAR analysis across Gly-Pro-dopamide (simplest dipeptide; extended duration, reduced potency), Lys-Pro-dopamide (basic side-chain; equieffective to dopamine), and Z-Lys-Pro-dopamide (lipophilic protecting group; equieffective to dopamine) [1] enables researchers to systematically evaluate how dipeptide composition modulates the duration, potency, and receptor-selectivity profile of dopamine prodrugs for shock applications.

Quote Request

Request a Quote for Dopamine, gly-pro-amide-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.